molecular formula C28H25NO7S B5418063 (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B5418063
M. Wt: 519.6 g/mol
InChI Key: LKRRQUWTIFFURH-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO7S/c1-37-13-12-21(29-28(33)34-17-18-8-4-2-5-9-18)27(32)35-20-14-22(30)26-23(31)16-24(36-25(26)15-20)19-10-6-3-7-11-19/h2-11,14-16,21,30H,12-13,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRRQUWTIFFURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone and benzaldehyde under basic conditions.

    Functional Group Modifications:

    Attachment of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions involving the corresponding carboxylic acid and alcohol derivatives.

    Introduction of the Methylsulfanyl and Phenylmethoxycarbonylamino Groups: These groups can be introduced through nucleophilic substitution and amide formation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate would depend on its specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor Binding: The compound may bind to specific receptors and modulate their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate: This compound is unique due to its specific combination of functional groups and structural features.

    Other Chromen Derivatives: Compounds such as flavonoids and coumarins share the chromen core but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other chromen derivatives.

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